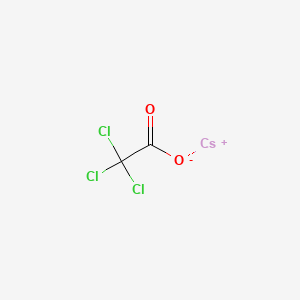
Cesium trichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cesium trichloroacetate is a chemical compound with the formula Cs(CCl₃COO). It is a cesium salt of trichloroacetic acid, known for its unique properties and applications in various fields of science and industry. This compound is characterized by its high solubility in water and its ability to form stable complexes with various metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cesium trichloroacetate can be synthesized through the neutralization reaction between cesium hydroxide (CsOH) and trichloroacetic acid (CCl₃COOH). The reaction is typically carried out in an aqueous medium at room temperature:
CsOH+CCl3COOH→Cs(CCl3COO)+H2O
Industrial Production Methods: Industrial production of this compound involves the large-scale neutralization of trichloroacetic acid with cesium carbonate (Cs₂CO₃) or cesium hydroxide. The reaction is followed by crystallization to obtain the pure compound. The process is optimized to ensure high yield and purity, often involving multiple recrystallization steps.
Analyse Chemischer Reaktionen
Types of Reactions: Cesium trichloroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trichloroacetate group is replaced by other nucleophiles.
Complexation Reactions: It forms stable complexes with transition metals, which can be used in catalysis and material science.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols.
Conditions: Typically carried out in polar solvents like water or alcohols at ambient temperatures.
Major Products:
Substituted Trichloroacetates: Depending on the nucleophile used, various substituted trichloroacetates can be formed.
Metal Complexes: When reacted with transition metals, stable metal-trichloroacetate complexes are formed.
Wissenschaftliche Forschungsanwendungen
Cesium trichloroacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes.
Medicine: Investigated for its potential use in radiotherapy and as a radioprotective agent.
Industry: Utilized in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which cesium trichloroacetate exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can alter the reactivity and stability of the metal ions, leading to enhanced catalytic activity or altered biological interactions. The molecular targets and pathways involved include:
Metal Ion Coordination: The trichloroacetate group coordinates with metal ions, stabilizing them in specific oxidation states.
Enzyme Inhibition: In biological systems, it can inhibit enzymes by binding to metal cofactors, altering their activity.
Vergleich Mit ähnlichen Verbindungen
Cesium Trifluoroacetate (Cs(CF₃COO)): Similar in structure but with different reactivity due to the presence of fluorine atoms.
Sodium Trichloroacetate (Na(CCl₃COO)): Similar in terms of the trichloroacetate group but with different solubility and reactivity due to the sodium ion.
Uniqueness: Cesium trichloroacetate is unique due to its high solubility in water and its ability to form highly stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring stable metal coordination, such as catalysis and material science.
Eigenschaften
CAS-Nummer |
56510-51-1 |
|---|---|
Molekularformel |
C2Cl3CsO2 |
Molekulargewicht |
295.28 g/mol |
IUPAC-Name |
cesium;2,2,2-trichloroacetate |
InChI |
InChI=1S/C2HCl3O2.Cs/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
UENNGPNWLNXHDS-UHFFFAOYSA-M |
Kanonische SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-].[Cs+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


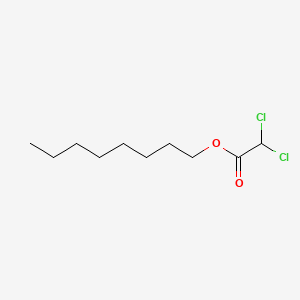

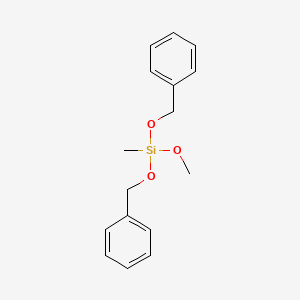


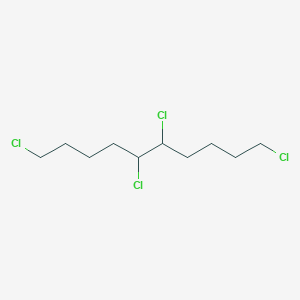
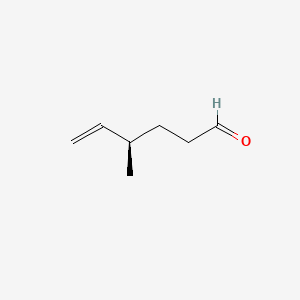
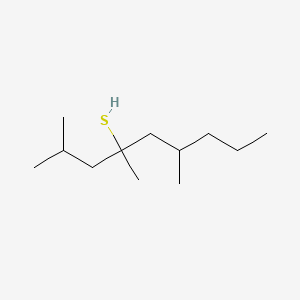


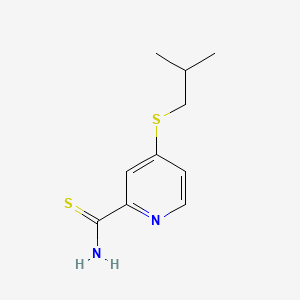
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)


